molecular formula C18H19ClN6O B2495690 3-chloro-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1170617-74-9

3-chloro-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Cat. No. B2495690
CAS RN: 1170617-74-9
M. Wt: 370.84
InChI Key: YBBJBYIDGACBJT-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of molecules that are studied for their diverse biological activities and chemical properties. These compounds are characterized by the presence of imidazol and pyrimidin rings, which are crucial for their interaction with biological targets and their chemical reactivity. The chloro and methyl groups attached to these rings influence their physical and chemical properties, making them subjects of interest in medicinal chemistry and materials science.

Synthesis Analysis

Synthesis of compounds similar to the one described often involves multi-step reactions, starting with the formation of core heterocyclic structures followed by functionalization with chloro, methyl, and benzamide groups. For instance, compounds like N-substituted imidazolylbenzamides have been synthesized through various methods, including the aza-Wittig reaction and cyclization processes, indicating the complexity and versatility of synthetic approaches in this chemical domain (Morgan et al., 1990).

Molecular Structure Analysis

The molecular structure of benzamide derivatives with imidazol and pyrimidin rings often exhibits planarity or near-planarity, allowing for specific intermolecular interactions. Crystallographic studies provide insights into the orientation of substituent groups and their effects on molecular conformation and packing in the solid state. Such structural features are crucial for understanding the compound's reactivity and interaction with biological targets (Hu, Zhu, & Chen, 2007).

Scientific Research Applications

Structural Analysis and Molecular Interactions

Compounds with structural similarities to "3-chloro-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide" are often subjects of structural analysis to understand their molecular geometry, electronic properties, and potential for interactions with biological targets. For instance, studies on related heterocyclic compounds have focused on their crystalline structures and the implications for molecular recognition and binding properties (Yanggen Hu et al., 2007).

Antimicrobial and Antitumor Activity

Chemical entities featuring imidazole, pyrimidine, and benzamide groups have been explored for their potential in antimicrobial and antitumor therapies. Research in this area often involves synthesizing novel derivatives and evaluating their biological activities against specific pathogens or cancer cell lines. For example, derivatives of thienopyrimidine exhibited pronounced antimicrobial activity in some studies (M. Bhuiyan et al., 2006), indicating a potential research path for similar compounds.

Anti-Inflammatory and Analgesic Properties

Compounds with pyrazole and pyrimidine motifs have been investigated for their anti-inflammatory and analgesic properties. This research avenue explores how modifications to the chemical structure can influence the pharmacological profile of the compounds, potentially leading to new therapeutic agents. For instance, certain novel pyrazolopyrimidines derivatives showed anticancer and anti-5-lipoxygenase activity, suggesting a multifaceted potential in drug development (A. Rahmouni et al., 2016).

Electrophysiological Effects

Research on imidazolylbenzamides has explored their electrophysiological activity, especially in the context of cardiac arrhythmias. These studies aim to understand how such compounds can modulate heart rhythm and could be leveraged to design new treatments for arrhythmias (T. K. Morgan et al., 1990).

Mechanism of Action

properties

IUPAC Name

3-chloro-N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O/c1-12-23-16(11-17(24-12)25-9-8-20-13(25)2)21-6-7-22-18(26)14-4-3-5-15(19)10-14/h3-5,8-11H,6-7H2,1-2H3,(H,22,26)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBJBYIDGACBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

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